

# Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-amino-2-(2-methoxyphenyl)acetic Acid

Cat. No.: B1272673

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## Introduction

**2-amino-2-(2-methoxyphenyl)acetic acid** is a non-proteinogenic amino acid derivative. Its structural similarity to phenylglycine and the presence of a methoxy group on the phenyl ring suggest its potential utility in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and quality control. This guide provides a summary of available data and detailed experimental protocols for the comprehensive characterization of this compound.

## Core Physicochemical Properties

A summary of the key physicochemical properties for **2-amino-2-(2-methoxyphenyl)acetic acid** is presented below. It is important to note that while some experimental data is available for structurally related compounds, specific experimental values for this molecule are not widely published. The table below primarily includes computed data from reliable chemical databases.

Property	Value	Data Type	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	-	PubChem
Molecular Weight	181.19 g/mol	Computed	--INVALID-LINK--[1]
IUPAC Name	2-amino-2-(2-methoxyphenyl)acetic acid	-	--INVALID-LINK--[1]
CAS Number	271583-17-6	-	--INVALID-LINK--[1]
XLogP3	-1.7	Computed	--INVALID-LINK--[1]
Hydrogen Bond Donors	2	Computed	PubChem
Hydrogen Bond Acceptors	4	Computed	PubChem
Rotatable Bond Count	3	Computed	PubChem

## Experimental Protocols

To ascertain the definitive physicochemical characteristics of **2-amino-2-(2-methoxyphenyl)acetic acid**, a series of standard experimental procedures should be employed. These protocols are fundamental in the characterization of active pharmaceutical ingredients (APIs).

### Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.

Methodology:

- A small, dry sample of **2-amino-2-(2-methoxyphenyl)acetic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.[2]
- The capillary tube is placed in a calibrated melting point apparatus.[3][4]

- The sample is heated at a steady rate (e.g., 10-20°C per minute) to determine an approximate melting range.[4]
- The experiment is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.[3][4]
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[2][3]

## Aqueous Solubility (Shake-Flask Method)

Solubility is a critical parameter influencing a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]

Methodology:

- An excess amount of **2-amino-2-(2-methoxyphenyl)acetic acid** is added to a known volume of purified water or a relevant buffer solution in a sealed flask.[7]
- The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5][7]
- After equilibration, the suspension is allowed to stand, and an aliquot of the supernatant is carefully removed.
- The supernatant is filtered through a non-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
- The experiment should be performed in triplicate to ensure reproducibility.

## Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa values are essential for predicting the ionization state of the molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Methodology:

- A precise amount of **2-amino-2-(2-methoxyphenyl)acetic acid** is dissolved in a known volume of water or a suitable co-solvent. The solution should have a constant ionic strength, maintained by adding a neutral salt like KCl.[8]
- The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[8]
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a standardized solution of a strong base (e.g., NaOH).[8]
- The pH of the solution is recorded after each incremental addition of the titrant.[8]
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa values are determined from the inflection points of the titration curve. For an amino acid, two pKa values are expected, corresponding to the carboxyl and amino groups.[9]

## Spectroscopic Characterization

Spectroscopic methods are used to confirm the chemical structure and identity of the compound.

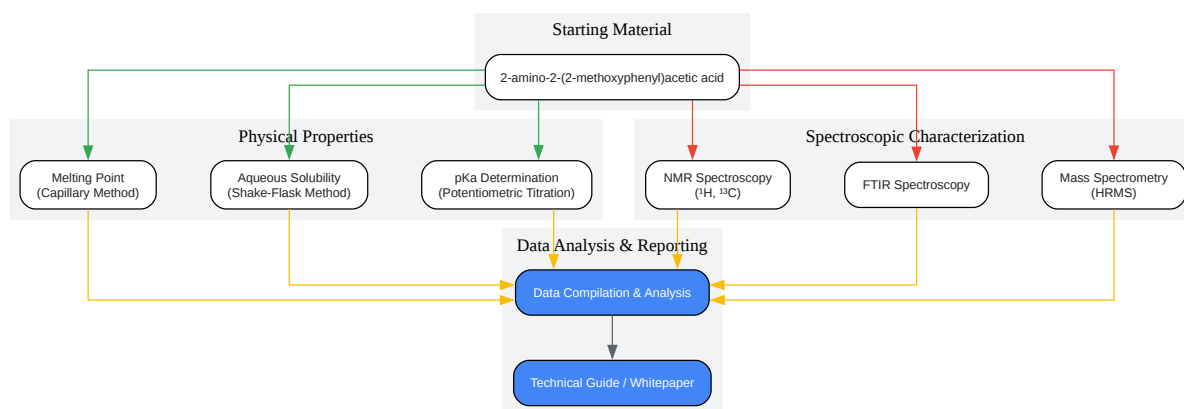
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be acquired to elucidate the carbon-hydrogen framework.
  - Methodology: A dilute solution of the compound is prepared in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ ). The sample is placed in an NMR tube and analyzed in an NMR spectrometer.[10] The chemical shifts, coupling constants, and integration of the peaks provide detailed structural information.
- Fourier-Transform Infrared (FTIR) Spectroscopy:

- FTIR spectroscopy is used to identify the functional groups present in the molecule.
- Methodology: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory where the solid powder is placed directly on the crystal.<sup>[11]</sup> The spectrum will show characteristic absorption bands for the amino, carboxylic acid, methoxy, and aromatic groups.
- Mass Spectrometry (MS):
  - Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
  - Methodology: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

## Visualizations

### Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of **2-amino-2-(2-methoxyphenyl)acetic acid**.



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